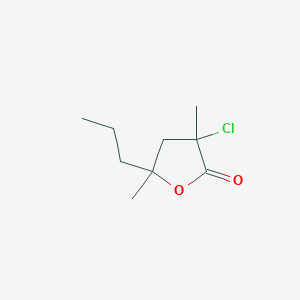![molecular formula C28H16Cl2O5 B14377055 1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] CAS No. 90016-26-5](/img/structure/B14377055.png)
1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] is a complex organic compound with the molecular formula C28H20Cl2O3. It is characterized by the presence of two 4-chlorophenyl groups attached to an ethanone backbone, which is further linked by an oxydi(4,1-phenylene) moiety.
Métodos De Preparación
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] can be compared with other similar compounds, such as:
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: This compound has a similar structure but lacks the ethanone backbone, resulting in different chemical and biological properties.
Ethanone, 1,1’-(1,4-phenylene)bis-: This compound has a simpler structure with only one phenylene group, leading to distinct reactivity and applications.
1,1’-(Oxydi-4,1-phenylene)bis(6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine):
The uniqueness of 1,1’-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione] lies in its specific structural features, which contribute to its diverse reactivity and wide range of applications in scientific research .
Propiedades
Número CAS |
90016-26-5 |
|---|---|
Fórmula molecular |
C28H16Cl2O5 |
Peso molecular |
503.3 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[4-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenoxy]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C28H16Cl2O5/c29-21-9-1-17(2-10-21)25(31)27(33)19-5-13-23(14-6-19)35-24-15-7-20(8-16-24)28(34)26(32)18-3-11-22(30)12-4-18/h1-16H |
Clave InChI |
SVALQKJHNYOMDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


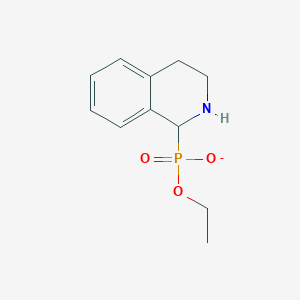
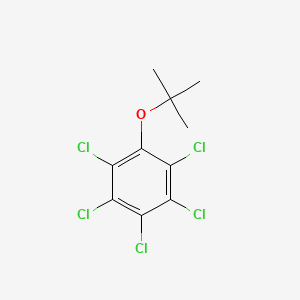
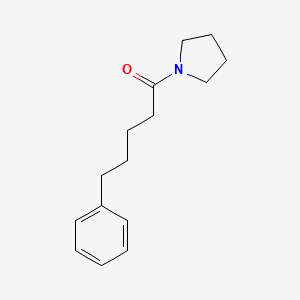

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
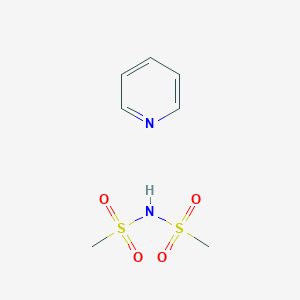
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
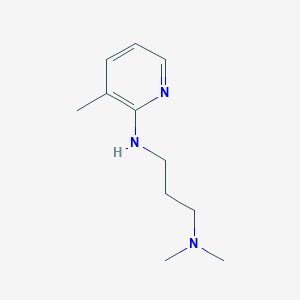
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)

![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
